2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide
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Overview
Description
2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a chlorinated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide typically involves multiple steps
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a thiol with an amine in the presence of a suitable oxidizing agent.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Chlorinated Amide Formation: The final step involves the chlorination of the amide group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
- 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxyethyl)acetamide
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
Uniqueness
2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide is unique due to its specific structural features, such as the combination of a thiazolidine ring and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(16)15(19)17(3)12(2)13-7-4-5-8-14(13)18-9-6-10-22(18,20)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBARZAVCGOTFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCS2(=O)=O)N(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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